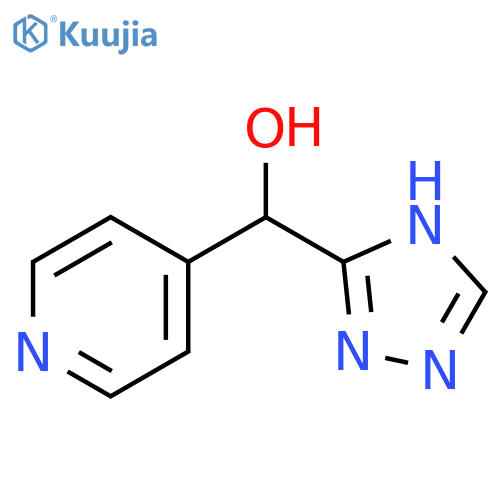Cas no 1520504-89-5 ((pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol)

1520504-89-5 structure
商品名:(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol
- 4-Pyridinemethanol, α-1H-1,2,4-triazol-5-yl-
-
- インチ: 1S/C8H8N4O/c13-7(8-10-5-11-12-8)6-1-3-9-4-2-6/h1-5,7,13H,(H,10,11,12)
- InChIKey: JSBCCVUKDHBGFR-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=NC=C1)(C1NC=NN=1)O
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-137294-0.1g |
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol |
1520504-89-5 | 95.0% | 0.1g |
$152.0 | 2025-02-21 | |
| Enamine | EN300-137294-5.0g |
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol |
1520504-89-5 | 95.0% | 5.0g |
$1530.0 | 2025-02-21 | |
| TRC | P993833-100mg |
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol |
1520504-89-5 | 100mg |
$ 210.00 | 2022-06-03 | ||
| TRC | P993833-10mg |
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol |
1520504-89-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| Enamine | EN300-137294-1.0g |
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol |
1520504-89-5 | 95.0% | 1.0g |
$528.0 | 2025-02-21 | |
| Enamine | EN300-137294-50mg |
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol |
1520504-89-5 | 95.0% | 50mg |
$101.0 | 2023-09-30 | |
| 1PlusChem | 1P01ACI5-50mg |
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol |
1520504-89-5 | 95% | 50mg |
$148.00 | 2025-03-19 | |
| Enamine | EN300-137294-1000mg |
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol |
1520504-89-5 | 95.0% | 1000mg |
$528.0 | 2023-09-30 | |
| 1PlusChem | 1P01ACI5-5g |
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol |
1520504-89-5 | 95% | 5g |
$1953.00 | 2024-06-20 | |
| A2B Chem LLC | AV61581-5g |
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol |
1520504-89-5 | 95% | 5g |
$1646.00 | 2024-04-20 |
(pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
1520504-89-5 ((pyridin-4-yl)(4H-1,2,4-triazol-3-yl)methanol) 関連製品
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
